tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 3-position of the pyrrolidine ring, and a 3-aminophenyl substituent at the 2-position. This structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances stability during synthesis, while the dual amino groups provide sites for further derivatization or interaction with biological targets .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,16-17H2,1-3H3 |
InChI Key |
QZPJZXNISACYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Types of Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
- Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
- Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted derivatives.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide in acetic acid at room temperature.
- Reduction: Lithium aluminum hydride in dry ether under reflux.
- Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products Formed
- Oxidation: Nitro derivatives.
- Reduction: Secondary amines.
- Substitution: Substituted pyrrolidine derivatives.
Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate
- 1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine are dissolved in 300 ml of ethyl acetate under argon and cooled to 0°-5°C before the dropwise addition within 30 minutes of 3.91 ml of mesyl chloride in 20 ml of ethyl acetate. The resulting suspension is stirred at 0°-5°C for 1.5 hours and subsequently at room temperature for 16 hours. The suspension was diluted with 150 ml of water, stirred for 10 minutes, and the organic phase was separated. The organic phase was washed in succession with 1N HCl, saturated NaHCO3 solution, and saturated NaCl solution. The organic phase was dried over Na2SO4 and filtered. The filtrate was concentrated and gave 50.4 g of product as a beige liquid.
- 0 g of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester were placed in an auto- clave, evacuated four times under argon, and cooled in an acetone/CO2.
Structure-Activity Relationship (SAR) Study
Synthesis of 3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogs
Starting from commercially available N-Boc- D-proline, amide formation was performed with 8-aminoquinoline (8-AQ) in the presence of EDCI and HOBt in 85% yield. The key C-H activation-arylation step was carried out according to reported conditions to afford the product in 45% yield. The 8-AQ directing group was then removed under basic conditions with 10 equiv. NaOH in EtOH at 100 °C. Due to the high stability of the amide the alpha center fully epimerized under these forcing conditions and gave the product as a single enantiomer. The subsequent simultaneous protection of both carboxylic acids as tert-butyl esters was achieved using tert-butyl 2,2,2-trichloroacedimidate (TBTA) as superior reagent to afford the product in 70%.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
a) tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 889949-18-2)
- Key Differences: Replaces the 2-(3-aminophenyl) group with a 3-hydroxymethyl substituent.
- However, the absence of an aromatic ring reduces opportunities for π-π stacking interactions in biological systems.
- Applications : Used in peptide mimetics and as a building block for inhibitors targeting enzymes like proteases .
b) tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1780734-93-1)
- Key Differences: Substitutes the 3-aminophenyl group with a 3-chlorophenyl moiety.
- However, the lack of an amino group reduces hydrogen-bonding capacity.
- Molecular Weight : 296.79 g/mol (vs. ~294.35 g/mol for the target compound assuming C₁₅H₂₁N₃O₂) .
Stereochemical Variations
a) (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0)
b) (S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286207-82-6)
- Key Differences: Features a 3-aminopyridinyloxy group instead of 3-aminophenyl, with S-configuration.
- Impact : The pyridine ring introduces nitrogen-mediated hydrogen bonding and aromatic interactions, enhancing affinity for nucleic acid targets or metalloenzymes .
Functional Group Modifications
a) tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2)
- Key Differences: Replaces the 3-amino group with a cyano-hydroxyl pair.
- Impact: The electron-withdrawing cyano group stabilizes the pyrrolidine ring conformation, while the hydroxyl group offers a site for glycosylation or phosphorylation. Used in prodrug design .
b) tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS 952747-27-2)
- Key Differences: Substitutes the 3-amino group with an aminooxy (-ONH₂) moiety.
- Impact: The aminooxy group enables conjugation with carbonyl-containing molecules (e.g., aldehydes), making it valuable for bioconjugation and antibody-drug conjugates .
Comparative Data Table
Biological Activity
Introduction
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with amino substitutions, has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 277.36 g/mol
- CAS Number : 2059941-82-9
The compound features a tert-butyl group and two amino groups, which are critical for its biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes. The amino functionalities are particularly significant as they can form hydrogen bonds and ionic interactions with biological macromolecules.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Biological Activities
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Exhibits cytotoxic effects against various tumor cell lines. |
| Neuroprotective | Potential protective effects on neuronal cells, possibly through receptor modulation. |
| Enzyme Inhibition | May inhibit enzymes involved in key metabolic processes, affecting cell growth and survival. |
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common methods include the use of tert-butyl 2-(3-aminophenyl)acetate followed by cyclization reactions.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine | Methyl substitution on pyrrolidine | Moderate cytotoxicity |
| Tert-butyl 4-(3-aminophenyl)piperidine | Piperidine instead of pyrrolidine | Neuroactive properties |
| Tert-butyl 4-(4-amino-benzyl)piperidine | Benzyl substitution on piperidine | Antidepressant effects |
This comparison highlights the unique aspects of this compound that may confer distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
